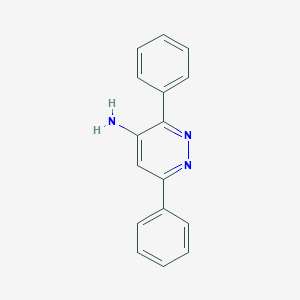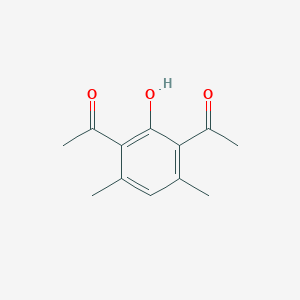
3,6-Diphenyl-4-pyridazinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-4-pyridazinylamine, also known as DPPA, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is composed of a pyridazine ring with two phenyl groups attached to it. DPPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-4-pyridazinylamine is not fully understood. However, it has been proposed that 3,6-Diphenyl-4-pyridazinylamine exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit various biochemical and physiological effects. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In addition, 3,6-Diphenyl-4-pyridazinylamine has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Diphenyl-4-pyridazinylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity and yield. In addition, 3,6-Diphenyl-4-pyridazinylamine exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3,6-Diphenyl-4-pyridazinylamine also has some limitations. For example, it has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 3,6-Diphenyl-4-pyridazinylamine. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and effective therapeutic agents based on 3,6-Diphenyl-4-pyridazinylamine. Another direction is to explore its potential applications in other fields, such as catalysis or energy storage. Finally, more studies are needed to evaluate the safety and efficacy of 3,6-Diphenyl-4-pyridazinylamine in animal models and humans, with the ultimate goal of developing new drugs for the treatment of various diseases.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 3,6-Diphenyl-4-pyridazinylamine. One of the most commonly used methods involves the reaction of 3,6-dibromo-4-pyridazinecarbonitrile with aniline in the presence of a palladium catalyst. Another method involves the reaction of 3,6-dichloro-4-pyridazinecarbonitrile with aniline in the presence of a copper catalyst. Both methods yield 3,6-Diphenyl-4-pyridazinylamine with high purity and yield.
Applications De Recherche Scientifique
3,6-Diphenyl-4-pyridazinylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, 3,6-Diphenyl-4-pyridazinylamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3,6-Diphenyl-4-pyridazinylamine has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
3,6-Diphenyl-4-pyridazinylamine |
|---|---|
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C16H13N3/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H,(H2,17,18) |
Clé InChI |
OMVKSAWRWPLGRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)